2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
2-Isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic lactam derivative featuring a fused pyrrolo-pyrrole scaffold substituted with an isopentyl group (3-methylbutyl) at the 2-position. These derivatives are valued for their stereochemical specificity and ability to interact with biological targets, such as enzymes or receptors, due to their rigid, heterocyclic core . The isopentyl substituent likely enhances lipophilicity and modulates steric interactions, influencing pharmacokinetic properties like solubility and membrane permeability.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-(3-methylbutyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)3-4-13-10(14)8-5-12-6-9(8)11(13)15/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
QXGLQFLCGVAONH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2CNCC2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient and environmentally friendly, utilizing an organic photocatalyst to achieve diastereoselective synthesis . The reaction proceeds with good functional group tolerance and substrate scope, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a new alkylated or halogenated derivative.
Scientific Research Applications
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Observations:
- Steric Bulk: Cyclohexyl and benzyl substituents introduce significant steric hindrance, which may limit binding to flat enzymatic pockets. The isopentyl group’s branched structure could balance bulk and flexibility . Reactivity: The 2-chlorobutanoyl derivative () exhibits electrophilic reactivity due to its acyl chloride moiety, unlike the inert isopentyl group, which is metabolically stable .
Biological Activity
2-Isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, properties, and biological activities associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. While specific methodologies for this particular compound are scarce in the literature, similar pyrrole derivatives have been synthesized using approaches that include cyclization and functional group transformations .
Antioxidant Activity
Research has indicated that pyrrole derivatives exhibit significant antioxidant properties. The antioxidant activity of compounds in this class can be attributed to their ability to scavenge free radicals and inhibit oxidative stress in biological systems. For instance, studies on related pyrrole compounds have shown effective inhibition of lipid peroxidation .
Enzyme Inhibition
One of the notable biological activities of 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is its potential as an enzyme inhibitor. Specifically, it may act as a tyrosinase inhibitor—a target for skin-whitening agents and treatments for hyperpigmentation disorders. Tyrosinase catalyzes the oxidation of phenolic compounds to quinones in melanin biosynthesis. Compounds that inhibit this enzyme can reduce melanin production .
Case Study: Tyrosinase Inhibition
In a study examining various pyrrole derivatives for tyrosinase inhibition:
- Compound A12 (a related derivative) demonstrated an IC value of 0.97 μM.
- This activity was approximately 30 times more potent than the standard inhibitor kojic acid (IC: 28.72 μM).
- Molecular docking studies confirmed the interaction between these compounds and tyrosinase, suggesting a reversible mixed-type inhibition mechanism .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is closely linked to their structural features. Modifications at various positions on the pyrrole ring can enhance or diminish their biological effects. For instance:
- Substituents that increase electron density on the nitrogen atoms often enhance enzyme inhibitory activity.
- The presence of alkyl groups like isopentyl can influence solubility and bioavailability, thereby affecting overall efficacy in biological systems .
Comparative Biological Activity Table
| Compound Name | Structure | Biological Activity | IC (μM) |
|---|---|---|---|
| 2-Isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | Structure | Potential tyrosinase inhibitor | TBD |
| A12 (related derivative) | Structure | Strong tyrosinase inhibitor | 0.97 |
| Kojic Acid | Structure | Standard tyrosinase inhibitor | 28.72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
